molecular formula C41H65N9O28P2 B099745 Udp-N-acetylmuramic acid pentapeptide CAS No. 16124-22-4

Udp-N-acetylmuramic acid pentapeptide

Cat. No. B099745
CAS RN: 16124-22-4
M. Wt: 1193.9 g/mol
InChI Key: KWIBRHGQCHIETC-CWSFPBCASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Udp-N-acetylmuramic acid pentapeptide is a molecule that plays a crucial role in the biosynthesis of bacterial cell walls. It is a complex molecule that is synthesized through a series of enzymatic reactions and is involved in the formation of the peptidoglycan layer of the cell wall. The molecule has been the subject of extensive research due to its importance in bacterial physiology and its potential as a target for the development of new antibiotics.

Mechanism Of Action

The mechanism of action of Udp-N-acetylmuramic acid pentapeptide is related to its role in the biosynthesis of the bacterial cell wall. The molecule is involved in the formation of the peptidoglycan layer of the cell wall, which provides structural support and protection to the bacterial cell. Inhibition of the biosynthesis of the peptidoglycan layer can lead to the lysis of the bacterial cell and can be exploited for the development of new antibiotics.

Biochemical And Physiological Effects

Udp-N-acetylmuramic acid pentapeptide has several biochemical and physiological effects on bacterial cells. The molecule is involved in the formation of the peptidoglycan layer of the cell wall, which provides structural support and protection to the bacterial cell. Inhibition of the biosynthesis of the peptidoglycan layer can lead to the lysis of the bacterial cell and can be exploited for the development of new antibiotics.

Advantages And Limitations For Lab Experiments

The advantages of using Udp-N-acetylmuramic acid pentapeptide in lab experiments include its importance in bacterial physiology and its potential as a target for the development of new antibiotics. However, the synthesis of the molecule is a complex process that involves multiple enzymatic reactions, which can make it challenging to obtain large quantities of the molecule for use in experiments.

Future Directions

There are several future directions for research on Udp-N-acetylmuramic acid pentapeptide. One area of research is the development of new antibiotics that target the biosynthesis of the peptidoglycan layer of the bacterial cell wall. Another area of research is the identification of new enzymes involved in the synthesis of Udp-N-acetylmuramic acid pentapeptide, which could lead to the development of new methods for synthesizing the molecule. Finally, research on the role of Udp-N-acetylmuramic acid pentapeptide in bacterial physiology could lead to new insights into the mechanisms of bacterial growth and survival.

Synthesis Methods

The synthesis of Udp-N-acetylmuramic acid pentapeptide is a complex process that involves multiple enzymatic reactions. The first step in the synthesis is the conversion of N-acetylglucosamine to N-acetylmuramic acid, which is catalyzed by the enzyme MurA. This is followed by the addition of a peptide chain to the muramic acid molecule, which is catalyzed by the enzymes MurB, MurC, MurD, and MurE. Finally, the pentapeptide is attached to the UDP molecule by the enzyme MurF, resulting in the formation of Udp-N-acetylmuramic acid pentapeptide.

Scientific Research Applications

Udp-N-acetylmuramic acid pentapeptide has been the subject of extensive research due to its importance in bacterial physiology. The molecule is involved in the formation of the peptidoglycan layer of the cell wall, which provides structural support and protection to the bacterial cell. The molecule has also been identified as a potential target for the development of new antibiotics, as it is essential for bacterial growth and survival.

properties

CAS RN

16124-22-4

Product Name

Udp-N-acetylmuramic acid pentapeptide

Molecular Formula

C41H65N9O28P2

Molecular Weight

1193.9 g/mol

IUPAC Name

(7S)-3-[(3S)-3-[[(2R)-2-acetamido-4-[(2R,3S,4R,5R,6S)-5-amino-2-[[[[(2R,3S,4R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-3,6-dihydroxyoxan-4-yl]oxy-2-methyl-3-oxopentanoyl]amino]-4-[[(2R)-1-[[(1R)-1-carboxyethyl]amino]-1-oxopropan-2-yl]amino]-4-oxobutyl]-2,7-diamino-4-oxooctanedioic acid

InChI

InChI=1S/C41H65N9O28P2/c1-14(32(58)46-15(2)35(60)61)45-33(59)20(8-6-18(25(43)37(64)65)21(52)9-7-19(42)36(62)63)47-39(67)41(5,49-17(4)51)31(57)16(3)75-30-26(44)38(66)77-23(28(30)55)13-74-80(71,72)78-79(69,70)73-12-22-27(54)29(56)34(76-22)50-11-10-24(53)48-40(50)68/h10-11,14-16,18-20,22-23,25-30,34,38,54-56,66H,6-9,12-13,42-44H2,1-5H3,(H,45,59)(H,46,58)(H,47,67)(H,49,51)(H,60,61)(H,62,63)(H,64,65)(H,69,70)(H,71,72)(H,48,53,68)/t14-,15-,16?,18?,19+,20+,22-,23-,25?,26-,27-,28-,29-,30-,34?,38+,41-/m1/s1

InChI Key

KWIBRHGQCHIETC-CWSFPBCASA-N

Isomeric SMILES

C[C@H](C(=O)N[C@H](C)C(=O)O)NC(=O)[C@H](CCC(C(C(=O)O)N)C(=O)CC[C@@H](C(=O)O)N)NC(=O)[C@@](C)(C(=O)C(C)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H](C(O2)N3C=CC(=O)NC3=O)O)O)O)N)NC(=O)C

SMILES

CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCC(C(C(=O)O)N)C(=O)CCC(C(=O)O)N)NC(=O)C(C)(C(=O)C(C)OC1C(C(OC(C1O)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)N)NC(=O)C

Canonical SMILES

CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCC(C(C(=O)O)N)C(=O)CCC(C(=O)O)N)NC(=O)C(C)(C(=O)C(C)OC1C(C(OC(C1O)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)N)NC(=O)C

synonyms

UDP-MurNAc-pentapeptide
UDP-N-acetylmuramic acid pentapeptide
UDP-N-acetylmuramic acid pentapeptides
UDP-N-acetylmuramyl-pentapeptide

Origin of Product

United States

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